molecular formula C15H17FN4O B1438575 {3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol CAS No. 1038724-53-6

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol

Cat. No.: B1438575
CAS No.: 1038724-53-6
M. Wt: 288.32 g/mol
InChI Key: CQQDGQPDMFMKNQ-UHFFFAOYSA-N
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Description

“{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol” is a chemical compound with the CAS Number: 1038724-53-6. It has a molecular weight of 288.32 and is typically stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name of this compound is {3-fluoro-4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}methanol. The InChI code is 1S/C15H17FN4O/c16-13-10-12(11-21)2-3-14(13)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10,21H,6-9,11H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.32. It is a powder that is stored at room temperature .

Safety and Hazards

The safety and hazards of this compound are not specified in the MSDS provided .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to bind to certain receptor sites, influencing the activity of enzymes such as cytochrome P450 . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes. Additionally, this compound can modulate the activity of proteins involved in signal transduction pathways, thereby affecting cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect metabolic pathways by modulating the activity of key metabolic enzymes, resulting in altered levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound binds to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. For example, it can inhibit the activity of cytochrome P450 enzymes, resulting in altered drug metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as hepatotoxicity or nephrotoxicity, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted. The effects on metabolic flux and metabolite levels depend on the activity of these enzymes and the availability of cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters or solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may be directed to the mitochondria, affecting mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for understanding its precise mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

[3-fluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c16-13-10-12(11-21)2-3-14(13)19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10,21H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQDGQPDMFMKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)CO)F)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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